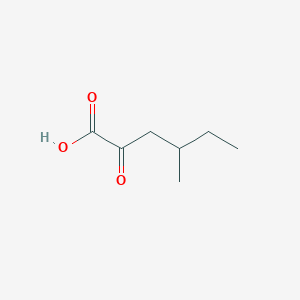

4-methyl-2-oxohexanoicacid

Description

Significance in Metabolic Biochemistry

The primary significance of α-ketoisocaproic acid in metabolic biochemistry lies in its direct relationship with leucine (B10760876), an essential amino acid. wikipedia.org The initial step in leucine catabolism involves its conversion to α-KIC through a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). wikipedia.orgontosight.ai This process is crucial for the breakdown of leucine and the subsequent production of other amino acids like alanine (B10760859) and glutamate (B1630785) in muscle tissue. wikipedia.org

In the liver, α-KIC is a versatile metabolite that can be directed into several important pathways. wikipedia.orgrupahealth.com The main metabolic fate of α-KIC is its conversion to isovaleryl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. wikipedia.orgrupahealth.com Isovaleryl-CoA then enters pathways for energy production. ontosight.ai Depending on the metabolic state of the organism, α-KIC can also be converted into other significant molecules such as acetyl-CoA and cholesterol. wikipedia.orgrupahealth.com

The compound's role extends to its classification as a ketogenic substance, as its breakdown product, acetyl-CoA, can be used to form ketone bodies. rupahealth.comhealthmatters.io Furthermore, α-KIC itself is considered a nutrient signal that can stimulate the synthesis of protein in skeletal muscle. medchemexpress.com

A critical aspect of α-KIC's significance is its role as a biomarker for certain metabolic disorders. rupahealth.com Elevated levels of α-KIC and other BCKAs in the blood and urine are a hallmark of Maple Syrup Urine Disease (MSUD), a rare genetic disorder caused by a deficiency in the BCKD enzyme complex. rupahealth.comdroracle.ai This accumulation is believed to be a key contributor to the neurotoxic effects observed in individuals with MSUD. wikipedia.orgnih.gov

Interdisciplinary Research Landscape

Research on α-ketoisocaproic acid extends beyond fundamental biochemistry into several other scientific disciplines.

Clinical Diagnostics and Medicine: The measurement of α-KIC levels is a crucial tool for the diagnosis and monitoring of Maple Syrup Urine Disease. rupahealth.com Its accumulation is directly linked to the neurological symptoms of the disease, making it a focus of research into the pathophysiology of this and other neurometabolic disorders. droracle.ainih.govnih.gov Studies have investigated how α-KIC and other accumulated BCKAs contribute to oxidative stress and reduced antioxidant defenses in the brain. nih.gov

Nutrition and Exercise Physiology: Due to its connection to leucine metabolism and protein synthesis, α-KIC has been investigated for its potential as a nutritional supplement to enhance physical performance and muscle recovery. wikipedia.orgontosight.ai Research has explored its effects on reducing muscle damage after certain types of exercise. wikipedia.org

Pharmacology and Toxicology: The neurotoxic effects of high concentrations of α-KIC are a significant area of study, particularly in the context of MSUD. wikipedia.orgnih.gov Research has shown that α-KIC can induce endoplasmic reticulum stress, promote lipid accumulation, and impair insulin (B600854) resistance through various signaling pathways. medchemexpress.comglpbio.com It has also been found to inhibit the activity of key enzymes like α-ketoglutarate dehydrogenase and act as an uncoupler of oxidative phosphorylation. medchemexpress.com

Food Science and Biotechnology: In the realm of food science, α-ketoisocaproic acid and its derivatives are of interest. For instance, research has identified a novel reductase enzyme in Aspergillus oryzae, a fungus used in the production of sake, that is involved in the synthesis of ethyl leucate, a flavor compound, from 4-methyl-2-oxopentanoate (B1228126). researchgate.net

Nomenclature and Contextual Clarification

The compound is known by several names, which can sometimes lead to confusion. The systematic IUPAC name is 4-methyl-2-oxopentanoic acid. nih.gov However, in the context of biochemistry and medicine, it is most frequently called α-ketoisocaproic acid or its abbreviation, α-KIC. wikipedia.org Other synonyms include 2-oxo-4-methylpentanoic acid, ketoleucine, and 4-methyl-2-oxovaleric acid. nih.gov It is important to recognize these different names as referring to the same chemical entity.

Functionally, it is classified as a 2-oxo monocarboxylic acid and a branched-chain keto acid. nih.gov It is the conjugate acid of 4-methyl-2-oxopentanoate. nih.gov Understanding these classifications helps to place the compound within the broader context of organic chemistry and metabolic pathways.

Compound Data

Below is a table summarizing the key properties and identifiers for 4-methyl-2-oxopentanoic acid.

| Property/Identifier | Value |

| IUPAC Name | 4-methyl-2-oxopentanoic acid nih.gov |

| Synonyms | α-Ketoisocaproic acid, α-KIC, Ketoleucine, 4-Methyl-2-oxovaleric acid nih.gov |

| Molecular Formula | C₆H₁₀O₃ ontosight.ai |

| Molecular Weight | 130.14 g/mol nih.gov |

| CAS Number | 816-66-0 nih.gov |

| Physical State | Liquid fluorochem.co.uk |

| Appearance | Colorless to light yellow medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-5(2)4-6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWNVXXCJVKCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33876-39-0 | |

| Record name | 4-methyl-2-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Pathways and Regulation of 4 Methyl 2 Oxopentanoic Acid

Central Role in Leucine (B10760876) Catabolism

The breakdown of L-leucine is a critical metabolic process, and 4-methyl-2-oxopentanoic acid is at the heart of this pathway. The initial steps of leucine catabolism primarily occur in muscle tissue. youtube.com

Transamination of L-Leucine to 4-Methyl-2-oxopentanoic Acid

The first step in the catabolism of L-leucine is a reversible transamination reaction that yields 4-methyl-2-oxopentanoic acid. creative-proteomics.comresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT). creative-proteomics.comresearchgate.net During this process, the amino group from L-leucine is transferred to α-ketoglutarate, forming glutamate (B1630785), while L-leucine is converted to 4-methyl-2-oxopentanoic acid. wikipedia.orgresearchgate.net This transamination is a rapid and bidirectional process. creative-proteomics.com While skeletal muscle has a high capacity for this initial transamination, the liver's capacity is comparatively low. researchgate.netnih.gov

Oxidative Decarboxylation of 4-Methyl-2-oxopentanoic Acid

Following its formation, 4-methyl-2-oxopentanoic acid undergoes irreversible oxidative decarboxylation. researchgate.net This is a committed step in leucine catabolism and is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, located on the inner side of the mitochondrial inner membrane. researchgate.netnih.govyoutube.com This multi-enzyme complex facilitates the conversion of 4-methyl-2-oxopentanoic acid into isovaleryl-CoA. wikipedia.orgresearchgate.net The BCKDH complex is a critical point of regulation in branched-chain amino acid metabolism. nih.govnih.govoup.com Its activity is regulated by phosphorylation and dephosphorylation, with the phosphorylated state being inactive. youtube.comnih.govnih.gov The enzyme responsible for this inactivation is branched-chain α-keto acid dehydrogenase kinase (BDK). nih.govnih.govresearchgate.net Conversely, a phosphatase, PPM1K, can activate the complex by removing the phosphate (B84403) group. youtube.com

| Enzyme/Complex | Function in Leucine Catabolism | Location |

| Branched-chain aminotransferase (BCAT) | Catalyzes the reversible transamination of L-leucine to 4-methyl-2-oxopentanoic acid. creative-proteomics.comresearchgate.net | Primarily in skeletal muscle. researchgate.netnih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Catalyzes the irreversible oxidative decarboxylation of 4-methyl-2-oxopentanoic acid to isovaleryl-CoA. researchgate.netyoutube.com | Mitochondrial inner membrane. nih.gov |

Downstream Metabolic Fates

The isovaleryl-CoA produced from the oxidative decarboxylation of 4-methyl-2-oxopentanoic acid can enter several downstream metabolic pathways, highlighting the versatility of leucine's carbon skeleton.

Conversion to Isovaleryl-CoA and Related Metabolites

The primary fate of 4-methyl-2-oxopentanoic acid is its conversion to isovaleryl-CoA by the BCKDH complex. wikipedia.org Isovaleryl-CoA is a key intermediate that is further metabolized in the mitochondria. wikipedia.org It is subsequently oxidized to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase. researchgate.netwikipedia.org This is the third step in the leucine degradation pathway. wikipedia.org

Anabolic Pathways to Cholesterol and Acetyl-CoA

The catabolism of isovaleryl-CoA ultimately leads to the production of acetyl-CoA and acetoacetate (B1235776). youtube.comresearchgate.net Acetyl-CoA is a central molecule in metabolism and can enter the citric acid cycle for energy production or be used as a precursor for the synthesis of other molecules, including cholesterol. wikipedia.orgrupahealth.comlibretexts.org The synthesis of cholesterol is a complex process that begins with acetyl-CoA. libretexts.orgyoutube.com L-leucine is considered a ketogenic amino acid because its breakdown produces these ketone body precursors. youtube.comlibretexts.org

| Precursor | Key Downstream Metabolites | Metabolic Significance |

| 4-Methyl-2-oxopentanoic acid | Isovaleryl-CoA | Enters further catabolic steps. wikipedia.orgresearchgate.net |

| Isovaleryl-CoA | Acetyl-CoA, Acetoacetate | Precursors for energy production and anabolic pathways. youtube.comresearchgate.net |

| Acetyl-CoA | Enters Citric Acid Cycle, Cholesterol Synthesis | Central role in cellular energy metabolism and biosynthesis. wikipedia.orgrupahealth.comlibretexts.org |

Reverse Metabolic Flux: Reamination to L-Leucine

The transamination of L-leucine to 4-methyl-2-oxopentanoic acid is a reversible reaction. creative-proteomics.comresearchgate.net This means that 4-methyl-2-oxopentanoic acid can be converted back to L-leucine through a process called reamination. This reverse flux is significant, particularly in the context of inter-organ metabolism. For instance, 4-methyl-2-oxopentanoic acid released from tissues can be taken up by other organs, such as the kidneys and liver, and be transaminated back to leucine. nih.gov This process is catalyzed by branched-chain aminotransferases, the same enzymes responsible for the forward reaction. wikipedia.org Leucine dehydrogenase also catalyzes the reversible transformation between 4-methyl-2-oxopentanoic acid and L-leucine. nih.gov

Integration with Core Energy Metabolism

Interactions with the Tricarboxylic Acid (TCA) Cycle

The catabolism of 4-methyl-2-oxopentanoic acid proceeds through a series of enzymatic reactions that ultimately yield acetyl-CoA and acetoacetate. Acetyl-CoA can then directly enter the TCA cycle by condensing with oxaloacetate to form citrate, initiating the cycle of reactions that generate reducing equivalents (NADH and FADH2) for ATP production. Studies have shown that the oxidation of 4-methyl-2-oxopentanoate (B1228126) can be influenced by the addition of TCA cycle intermediates like malate (B86768) and succinate, which can enhance its rate of oxidation in mitochondria. nih.gov

The entry of acetyl-CoA derived from 4-methyl-2-oxopentanoic acid into the TCA cycle is a critical juncture. The rate of this entry and subsequent oxidation is dependent on the cellular energy demand. For instance, the presence of ADP has been shown to enhance the oxidation of 4-methyl-2-oxopentanoate, indicating a coupling of its catabolism to the energy requirements of the cell. nih.gov

The table below summarizes the key intermediates and enzymes involved in the interaction between 4-methyl-2-oxopentanoic acid metabolism and the TCA cycle.

| Metabolite/Enzyme | Role in the Interaction |

| 4-Methyl-2-oxopentanoic acid | Precursor to acetyl-CoA and acetoacetate. |

| Branched-chain α-keto acid dehydrogenase complex (BCKDH) | Catalyzes the oxidative decarboxylation of 4-methyl-2-oxopentanoic acid to isovaleryl-CoA. |

| Acetyl-CoA | A primary product of 4-methyl-2-oxopentanoic acid catabolism that directly enters the TCA cycle. |

| Acetoacetate | A ketone body that can be converted to acetyl-CoA and enter the TCA cycle. |

| Tricarboxylic Acid (TCA) Cycle | The central metabolic pathway that oxidizes acetyl-CoA to generate ATP. |

Modulation of Mitochondrial Oxidative Phosphorylation

The catabolism of 4-methyl-2-oxopentanoic acid is closely coupled to mitochondrial oxidative phosphorylation, the primary process by which cells generate ATP. The reducing equivalents (NADH and FADH2) produced during the breakdown of 4-methyl-2-oxopentanoic acid are transferred to the electron transport chain, driving the synthesis of ATP.

Research has demonstrated that 4-methyl-2-oxopentanoate stimulates respiration in isolated pancreatic islets, indicating its role as a fuel source for oxidative phosphorylation. nih.gov The catabolism of this keto acid is linked to mitochondrial ATP production, as evidenced by experiments with respiratory inhibitors and uncouplers. nih.gov For example, the production of CO2 from labeled 4-methyl-2-oxopentanoate is stoichiometrically linked to islet respiration, further supporting the coupling of its catabolism to oxidative phosphorylation. nih.gov

Furthermore, studies on skeletal muscle mitochondria have shown that the oxidation of 4-methyl-2-oxopentanoate is enhanced by the presence of ADP, the substrate for ATP synthase, highlighting the tight regulation of its breakdown by the energy state of the mitochondrion. nih.gov Conversely, inhibitors of the electron transport chain, such as rotenone, significantly decrease the oxidation of 4-methyl-2-oxopentanoate. nih.gov These findings underscore the dependence of 4-methyl-2-oxopentanoic acid catabolism on a functional oxidative phosphorylation system. nih.gov

The table below details the effects of various modulators on the mitochondrial oxidation of 4-methyl-2-oxopentanoic acid.

| Modulator | Effect on 4-Methyl-2-oxopentanoate Oxidation | Reference |

| ADP | Enhances oxidation | nih.gov |

| Rotenone (Complex I inhibitor) | Markedly decreases oxidation | nih.gov |

| FCCP (Uncoupler) | Markedly decreases oxidation (in the presence of valinomycin) | nih.gov |

Biosynthetic Pathways Involving 4-Methyl-2-oxopentanoic Acid Precursors

4-Methyl-2-oxopentanoic acid is primarily formed from the branched-chain amino acid leucine through a reversible transamination reaction. This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase. nih.gov Therefore, the biosynthetic pathways that produce leucine are directly linked to the availability of precursors for 4-methyl-2-oxopentanoic acid synthesis.

In plants, the biosynthesis of leucine and, by extension, the precursors of 4-methyl-2-oxopentanoic acid, occurs in the plastids. researchgate.net A related pathway, the α-keto acid elongation (αKAE) pathway, is responsible for the synthesis of longer-chain α-keto acids. researchgate.net For instance, 5-methyl-2-oxohexanoate is synthesized from 4-methyl-2-oxovalerate (a precursor in the leucine biosynthesis pathway) through a one-carbon elongation process within the αKAE pathway. researchgate.net This process involves three sequential reactions: an aldol-type condensation with acetyl-CoA catalyzed by 2-isobutylmalate synthase (IBMS), followed by isomerization and oxidative decarboxylation. researchgate.net

The key enzymes and substrates in the biosynthetic pathways leading to 4-methyl-2-oxopentanoic acid precursors are summarized in the table below.

| Enzyme | Substrate(s) | Product | Pathway |

| Branched-chain amino acid aminotransferase | Leucine, α-ketoglutarate | 4-Methyl-2-oxopentanoic acid, Glutamate | Leucine Catabolism/Anabolism |

| 2-Isobutylmalate synthase (IBMS) | 4-Methyl-2-oxovalerate, Acetyl-CoA | 2-Isobutylmalate | α-Keto Acid Elongation |

| Isopropylmalate isomerase (IPMI) | 2-Isobutylmalate | 3-Isopropylmalate | Leucine Biosynthesis / αKAE |

| 3-Isopropylmalate dehydrogenase (IPMDH) | 3-Isopropylmalate | 4-Methyl-2-oxovalerate | Leucine Biosynthesis / αKAE |

Branched-Chain Amino Acid Aminotransferases (BCATs)

Branched-chain amino acid aminotransferases (BCATs) catalyze the first and reversible step in BCAA catabolism: the conversion of BCAAs and α-ketoglutarate into branched-chain α-keto acids (BCKAs) and glutamate. wikipedia.orgnih.gov This reaction is a crucial control point, linking BCAA synthesis and degradation pathways. nih.gov

In mammals, BCATs exist in two primary isoforms, which exhibit distinct subcellular localizations and tissue distribution. wikipedia.orgfrontiersin.org

Cytosolic BCAT (BCATc or BCAT1): This isoform is found in the cytoplasm. Its expression is limited to a few specific tissues, with the brain being a primary site. frontiersin.org

Mitochondrial BCAT (BCATm or BCAT2): This isoform is located within the mitochondria and is ubiquitously expressed in most tissues, with the exception of the liver. wikipedia.orgfrontiersin.org Pancreatic acinar tissue contains particularly high levels of BCATm. wikipedia.org

This differential localization suggests specialized roles for each isoform in managing BCAA metabolism within different cellular compartments and tissues. wikipedia.orgnih.gov

| Isoform | Alternate Name | Subcellular Location | Primary Tissue Distribution |

|---|---|---|---|

| BCATc | BCAT1 | Cytosol | Brain, Kidney, Ovarian Tissues frontiersin.org |

| BCATm | BCAT2 | Mitochondria | Ubiquitous (except liver); high in pancreas wikipedia.orgfrontiersin.org |

BCATs are classified as fold type IV aminotransferases and their catalytic activity is dependent on a specific cofactor. nih.govfrontiersin.org The enzymatic reaction involves the transfer of an amino group from a branched-chain amino acid (like leucine) to α-ketoglutarate. This process yields a branched-chain α-keto acid (4-methyl-2-oxopentanoic acid from leucine) and glutamate. wikipedia.org

The essential cofactor for this transamination reaction is pyridoxal (B1214274) 5'-phosphate (PLP) , a derivative of vitamin B6. wikipedia.orgfrontiersin.org PLP is bound to the active site of the enzyme and acts as an intermediate carrier of the amino group during the catalytic cycle. wikipedia.orgnih.gov An enzyme that lacks its required cofactor is termed an apoenzyme, while the complete, active enzyme bound to its cofactor is called a holoenzyme. wikipedia.orgnews-medical.net

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC/BCKAD)

The branched-chain alpha-keto acid dehydrogenase complex (BCKDC), located on the inner mitochondrial membrane, catalyzes the second and irreversible step in BCAA catabolism. wikipedia.orgwikiwand.com This multi-enzyme complex carries out the oxidative decarboxylation of the branched-chain α-keto acids produced by BCATs, committing them to further breakdown for energy production or other biosynthetic pathways. wikipedia.orgnih.gov

E1 (α-ketoacid dehydrogenase): The E1 component is a heterotetramer composed of two alpha (α) and two beta (β) subunits. medlineplus.gov It is responsible for the decarboxylation of the α-ketoacid. This subunit requires thiamine (B1217682) pyrophosphate (TPP) as a catalytic cofactor. wikipedia.orgyoutube.com

E2 (dihydrolipoyl transacylase): The E2 component forms the structural core of the complex and catalyzes the transfer of the acyl group from the lipoyl moiety to coenzyme A (CoA). wikipedia.orgyoutube.com It requires lipoic acid and coenzyme A as cofactors. youtube.com The lipoyl domain of the E2 subunit is flexible, allowing it to move between the active sites of the E1, E2, and E3 subunits. wikipedia.org

E3 (dihydrolipoamide dehydrogenase): The E3 component is a flavoprotein that re-oxidizes the reduced lipoyl groups on the E2 subunit, preparing the complex for another catalytic cycle. wikipedia.org Its function depends on the cofactor flavin adenine (B156593) dinucleotide (FAD) . youtube.com

| Subunit | Name | Required Cofactor(s) | Function |

|---|---|---|---|

| E1 | α-ketoacid dehydrogenase | Thiamine pyrophosphate (TPP) | Decarboxylation of the α-ketoacid wikipedia.org |

| E2 | Dihydrolipoyl transacylase | Lipoic acid, Coenzyme A | Transfers acyl group to Coenzyme A wikipedia.orgyoutube.com |

| E3 | Dihydrolipoamide dehydrogenase | Flavin adenine dinucleotide (FAD) | Re-oxidizes the E2 subunit wikipedia.orgyoutube.com |

The activity of the BCKDC is tightly controlled, primarily through a reversible phosphorylation-dephosphorylation cycle. nih.gov This regulatory mechanism allows the body to modulate BCAA catabolism in response to various physiological and nutritional states. nih.govnih.gov

Activation by Dephosphorylation: The complex is activated by the removal of the phosphate group from the E1α subunit. nih.gov This reaction is catalyzed by a specific phosphatase known as protein phosphatase 2Cm (PP2Cm) or PPM1K. youtube.comfrontiersin.org Dephosphorylation restores the active conformation of the E1 subunit, allowing it to interact with E2 and enabling the catabolic process to proceed. youtube.comresearchgate.net

In bacteria, the genes encoding the subunits of the BCKDC are often clustered together in an operon, a functional unit of DNA containing a group of genes under the control of a single promoter. khanacademy.org This genetic arrangement, known as the bkd operon, allows for the coordinated expression of all the necessary enzymes. nih.govnih.gov

In Pseudomonas putida, the bkd operon is controlled by a transcriptional activator protein called BkdR . nih.gov The binding of BkdR to the promoter region is necessary to initiate transcription. The presence of L-valine enhances the binding of BkdR to the DNA, thereby increasing the expression of the operon's genes. nih.gov This system is also subject to catabolite repression; the presence of glucose in the medium reduces the expression of bkdR, which in turn represses the bkd operon. nih.gov

In Bacillus subtilis, the bkd operon is induced by a decrease in temperature. nih.gov This cold induction is not due to increased promoter activity but rather to an increase in the stability of the mRNA transcribed from the operon. This mechanism likely helps the bacterium adjust the fatty acid composition of its cell membrane to maintain fluidity at lower temperatures. nih.gov

Biological and Physiological Implications of 4 Methyl 2 Oxopentanoic Acid Homeostasis

Role in Protein Turnover and Amino Acid Homeostasis

KIC plays a significant role in the dynamic process of protein turnover, which involves the continuous synthesis and breakdown of proteins. This balance is crucial for maintaining tissue integrity and function, particularly in skeletal muscle.

4-Methyl-2-oxopentanoic acid serves as a precursor for the synthesis of leucine (B10760876), an essential amino acid that is a potent stimulator of muscle protein synthesis. medchemexpress.comfrontiersin.org The efficiency with which KIC is utilized for protein synthesis can be influenced by various physiological and nutritional states. For instance, in preclinical models of chronic uremia, the efficiency of KIC utilization for protein synthesis was significantly greater in various organs, including a 19% increase in muscle and a 39% increase in liver, compared to controls. nih.govcore.ac.uk This suggests an adaptive mechanism to conserve leucine in certain pathological conditions.

Furthermore, the level of dietary protein intake can modulate the nutritional efficiency of KIC as a substitute for leucine. Studies in rats have shown that as dietary protein increased from 6.3% to 48.3%, the relative efficiency of KIC for whole-body protein synthesis decreased. nih.gov This highlights a complex interplay between nutrient availability and the metabolic fate of KIC.

Table 1: Factors Influencing the Efficiency of 4-Methyl-2-oxopentanoic Acid (KIC) Utilization for Protein Synthesis

| Factor | Observation | Model System | Reference |

|---|---|---|---|

| Chronic Uremia | Increased efficiency of KIC utilization for protein synthesis in multiple organs, including muscle and liver. | Nephrectomized rats | nih.govcore.ac.uk |

| Dietary Protein Intake | Decreased relative efficiency of KIC for whole-body protein synthesis with increasing dietary protein levels. | Rats | nih.gov |

In addition to its role in protein synthesis, KIC actively participates in the regulation of proteolysis, the breakdown of proteins. Research has demonstrated that KIC can suppress myofibrillar proteolysis in skeletal muscle. nih.gov In a study involving food-deprived chicks, administration of KIC was more effective than L-leucine in inhibiting myofibrillar proteolysis. nih.gov This anti-proteolytic effect is mediated, at least in part, by a decrease in the expression of genes related to protein degradation, such as those for ubiquitin, proteasome, m-calpain, and cathepsin B. nih.gov By downregulating these key components of the proteolytic machinery, KIC helps to preserve muscle protein mass.

Impact on Cellular Signaling Pathways

KIC exerts its influence on cellular processes by modulating key signaling pathways that govern cell growth, proliferation, and survival.

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis. mdpi.comnih.gov 4-Methyl-2-oxopentanoic acid has been shown to stimulate the mTOR complex 1 (mTORC1) signaling pathway. nih.gov Activation of mTORC1 by KIC can promote protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govplos.org However, the chronic activation of mTORC1 by elevated levels of KIC has also been implicated in the development of insulin (B600854) resistance in skeletal muscle cells, an effect that appears to be dependent on its conversion back to leucine. nih.gov

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. nih.gov Studies have indicated that 4-methyl-2-oxopentanoic acid can impair autophagy. medchemexpress.comnih.govabmole.com This impairment of the autophagic process can lead to the accumulation of dysfunctional cellular components and contribute to cellular stress. The inhibition of autophagy by KIC is linked to its activation of the mTOR pathway, as mTORC1 is a key negative regulator of autophagy. nih.govmdpi.com

Metabolic Dysregulation and Cellular Stress Responses

While KIC is a normal metabolite, its accumulation can lead to metabolic dysregulation and induce cellular stress responses. In the genetic disorder Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the buildup of KIC and other branched-chain α-keto acids. rupahealth.comnih.gov

This accumulation is associated with severe neurological symptoms and is believed to be a key mediator of neurotoxicity. rupahealth.comnih.gov Research has shown that high concentrations of KIC can provoke mitochondrial bioenergetic dysfunction in the brain by acting as an uncoupler of oxidative phosphorylation and inhibiting key enzymes of the citric acid cycle, such as α-ketoglutarate dehydrogenase. nih.govsigmaaldrich.com

Furthermore, elevated KIC levels can promote endoplasmic reticulum (ER) stress, leading to the unfolded protein response. medchemexpress.comnih.gov This ER stress, coupled with impaired autophagy, can contribute to lipid accumulation in cells like preadipocytes and induce insulin resistance. nih.govglpbio.com KIC has also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components. nih.govcaymanchem.com

Table 2: Effects of Elevated 4-Methyl-2-oxopentanoic Acid (KIC) on Cellular Processes

| Cellular Process | Effect of Elevated KIC | Consequence | Reference |

|---|---|---|---|

| Mitochondrial Function | Uncoupling of oxidative phosphorylation; Inhibition of α-ketoglutarate dehydrogenase. | Impaired energy metabolism. | nih.govsigmaaldrich.com |

| Endoplasmic Reticulum (ER) Homeostasis | Induction of ER stress. | Activation of the unfolded protein response. | medchemexpress.comnih.gov |

| Oxidative Balance | Increased production of reactive oxygen species (ROS). | Oxidative damage to cellular components. | nih.govcaymanchem.com |

| Lipid Metabolism | Promotes lipid accumulation in preadipocytes. | Contributes to insulin resistance. | nih.govglpbio.com |

Endoplasmic Reticulum Stress Induction

4-Methyl-2-oxopentanoic acid, a metabolite of L-leucine, has been identified as an inducer of endoplasmic reticulum (ER) stress. medchemexpress.comabmole.comglpbio.comglpbio.com The ER is a critical organelle responsible for protein folding and synthesis. An accumulation of misfolded or unfolded proteins within the ER triggers a state known as ER stress, activating a cellular response pathway called the Unfolded Protein Response (UPR). mdpi.com

Elevated levels of 4-methyl-2-oxopentanoic acid can disrupt ER homeostasis, leading to the activation of ER stress markers. medchemexpress.comglpbio.com Research indicates that this compound impairs autophagy signaling pathways, which are crucial for clearing aggregated proteins and damaged organelles. medchemexpress.comabmole.com This impairment contributes to the buildup of cellular stress and the induction of the ER stress response. In various cell types, including hepatocytes and adipocytes, stressors like excess metabolites can lead to chronic ER stress, which is linked to the development of metabolic diseases. nih.govnih.gov

Oxidative Stress Mechanisms and Reactive Species Production

An imbalance in the homeostasis of 4-methyl-2-oxopentanoic acid is closely linked to the onset of oxidative stress. This condition arises from an overproduction of reactive species (RS) that overwhelms the cell's antioxidant defense mechanisms. glpbio.com Studies have demonstrated that administration of 4-methyl-2-oxopentanoic acid leads to increased formation of RS in the hippocampus of rats. glpbio.comglpbio.com

In vitro experiments using hippocampal neurons have shown that 4-methyl-2-oxopentanoic acid increases the production of RS and reduces the metabolic capacity of cells, indicating cytotoxicity. glpbio.comglpbio.com The compound has been shown to cause oxidative damage, which can manifest as increased levels of TBARS (Thiobarbituric Acid Reactive Substances), protein carbonyl content, and DNA damage in various brain regions. medchemexpress.com This oxidative damage is a contributing factor to the cognitive deficits observed in conditions where this metabolite accumulates. medchemexpress.com Furthermore, 4-methyl-2-oxopentanoic acid can inhibit the activity of key mitochondrial enzymes, such as α-ketoglutarate dehydrogenase, and reduce the activity of mitochondrial complexes, further contributing to mitochondrial dysfunction and the generation of reactive species. medchemexpress.comglpbio.com

Interplay with Lipid and Glucose Metabolism

Effects on Lipid Accumulation and Adipogenesis

4-Methyl-2-oxopentanoic acid plays a significant role in lipid metabolism, specifically by promoting lipid accumulation and adipogenesis. medchemexpress.comabmole.comglpbio.com In vitro studies using 3T3-L1 preadipocytes have shown that treatment with 4-methyl-2-oxopentanoic acid in a concentration-dependent manner increases lipid accumulation. glpbio.com

This effect is mediated by the upregulation of key lipogenic proteins. The compound has been found to increase the expression of processed Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Stearoyl-CoA Desaturase 1 (SCD1), both of which are critical for fatty acid synthesis. glpbio.com The promotion of ER stress by 4-methyl-2-oxopentanoic acid is a key mechanism, as chronic ER stress is known to provoke lipid accumulation in cells like preadipocytes. glpbio.com

| Cell Line | Compound Concentration | Observed Effects | Key Protein Markers Affected |

|---|---|---|---|

| 3T3-L1 Preadipocytes | 0-300 μM | Concentration-dependent increase in lipid accumulation and adipogenesis. glpbio.com | Increased expression of processed SREBP1 and SCD1. glpbio.com |

Modulation of Insulin Secretion and Resistance

The homeostasis of 4-methyl-2-oxopentanoic acid is intertwined with glucose metabolism and insulin signaling. Elevated levels of this keto acid have been shown to contribute to insulin resistance. medchemexpress.comabmole.comglpbio.com The mechanism involves the impairment of critical signaling pathways, including mTOR and autophagy, which are essential for maintaining cellular metabolic balance. medchemexpress.comabmole.com The induction of ER stress by 4-methyl-2-oxopentanoic acid is a significant factor in provoking insulin resistance. glpbio.com

Conversely, 4-methyl-2-oxopentanoic acid can also stimulate insulin secretion. In isolated pancreatic islets, it has been shown to stimulate insulin release and elevate the NADPH/NADP+ ratio, particularly in the absence of other fuel sources. glpbio.comglpbio.com This suggests a direct role as a signaling molecule in pancreatic β-cells, where it is metabolized and influences the cellular energy state, thereby modulating insulin secretion. nih.govnih.gov

Neurobiochemical Consequences of Altered 4-Methyl-2-oxopentanoic Acid Levels

Impact on Brain Energy Metabolism

4-Methyl-2-oxopentanoic acid is considered a neurotoxin when it accumulates to abnormal levels, significantly impacting brain energy metabolism. glpbio.comglpbio.com This is particularly relevant in the context of Maple Syrup Urine Disease (MSUD), a metabolic disorder where the accumulation of branched-chain keto acids, including 4-methyl-2-oxopentanoic acid, leads to severe neurological damage. nih.govmonarchinitiative.org

The compound acts as a metabolic inhibitor, in part through its inhibitory effect on the α-ketoglutarate dehydrogenase complex, a crucial enzyme in the Krebs cycle. medchemexpress.comselleckchem.com By inhibiting this enzyme, it disrupts mitochondrial respiration and energy production. Furthermore, it can act as an uncoupler of oxidative phosphorylation, further compromising the brain's energy supply. medchemexpress.comselleckchem.com Studies have shown that intracerebroventricular administration in rats leads to reduced activity of mitochondrial complexes in the hippocampus. glpbio.com This disruption of cerebral energy metabolism contributes to the neurological symptoms and cognitive impairments associated with elevated levels of this compound. medchemexpress.comsigmaaldrich.com

| Brain Region/Cell Type | Experimental Model | Observed Effects on Energy Metabolism |

|---|---|---|

| Hippocampus | Rat model (in vivo) | Reduced activity of mitochondrial complexes. glpbio.com |

| General Brain | Biochemical studies | Inhibition of α-ketoglutarate dehydrogenase; uncoupling of oxidative phosphorylation. medchemexpress.comselleckchem.com |

| Hippocampal Neurons | Cell culture (in vitro) | Reduced metabolic ability to counter cytotoxicity. glpbio.comglpbio.com |

Neuropathological Mechanisms in the Central Nervous System

The accumulation of 4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid, in the central nervous system (CNS) is a primary contributor to the neuropathology observed in conditions like Maple Syrup Urine Disease (MSUD). nih.gov This compound is considered both a neurotoxin and a metabotoxin, exerting its detrimental effects through several interconnected mechanisms that disrupt brain homeostasis and function. adooq.comglpbio.com Research indicates that these mechanisms include the impairment of energy metabolism, induction of oxidative stress, and disruption of neurotransmitter systems, leading to significant neurological damage. nih.govmedchemexpress.com If left unmanaged, the accumulation of this and other branched-chain amino and ketoacids can lead to irreversible neurological injury, including brain damage, seizures, and coma. nih.gov

Disruption of Cerebral Energy Metabolism and Mitochondrial Dysfunction

A critical aspect of 4-methyl-2-oxopentanoic acid's neurotoxicity is its profound impact on cerebral energy metabolism, primarily through the disruption of mitochondrial function. nih.gov Mitochondria are vital for neuronal energy production, and their impairment can lead to a cascade of neurodegenerative processes. nih.govmdpi.com

Studies have demonstrated that 4-methyl-2-oxopentanoic acid directly inhibits the activity of the mitochondrial respiratory chain complexes. glpbio.com This inhibition disrupts the electron flow necessary for efficient ATP production and compromises the brain's aerobic metabolism. researchgate.net Furthermore, the compound acts as an uncoupler of oxidative phosphorylation and an inhibitor of α-ketoglutarate dehydrogenase, a key enzyme in the citric acid cycle. medchemexpress.com This dual action severely curtails the brain's ability to generate energy.

The table below summarizes the inhibitory effects of branched-chain amino acids, including the precursor to 4-methyl-2-oxopentanoic acid, on mitochondrial respiratory chain complexes in the rat cerebral cortex.

| Mitochondrial Complex | Inhibitory Effect | Prevention by Antioxidants |

| Complex II-III | Markedly inhibited | Prevented by Trolox and creatine |

| Complex III | Markedly inhibited | Prevented by Trolox and creatine |

| Complex IV | Significantly inhibited | Prevented by Trolox and creatine |

Data sourced from studies on the effects of branched-chain amino acids accumulating in MSUD. researchgate.net

Induction of Oxidative Stress

The mitochondrial dysfunction caused by 4-methyl-2-oxopentanoic acid is a major source of oxidative stress in the CNS. nih.gov By impairing the respiratory chain, it leads to an increased leakage of electrons, which then react with molecular oxygen to form reactive species (RS). glpbio.comnih.gov

In vitro studies using hippocampal neurons have shown that 4-methyl-2-oxopentanoic acid increases the production of RS. glpbio.com Animal studies further corroborate these findings, demonstrating that intracerebroventricular administration of the compound leads to a significant increase in markers of oxidative damage in various brain regions. medchemexpress.com This includes elevated levels of thiobarbituric acid reactive substances (TBARS) indicating lipid peroxidation, increased protein carbonyl content, and heightened DNA damage. medchemexpress.com

The following table details the impact of 4-methyl-2-oxopentanoic acid administration on oxidative stress markers in the rat brain.

| Brain Region | Effect on TBARS Levels | Effect on Protein Carbonyl Content | Effect on DNA Damage |

| Hippocampus | Increased | Increased | Increased |

| Striatum | Increased | Increased | Increased |

| Cerebral Cortex | Increased | Increased | Increased |

Data from in vivo studies on the effects of 4-methyl-2-oxopentanoic acid. medchemexpress.com

Impairment of Neurotransmitter Homeostasis

The pathophysiology of MSUD involves a significant disruption of neurotransmitter balance, which is linked to the accumulation of 4-methyl-2-oxopentanoic acid and its parent amino acid, leucine. nih.gov High levels of leucine in the blood compete with other large neutral amino acids, such as tyrosine and tryptophan, for transport across the blood-brain barrier. nih.gov This competition limits the availability of essential precursors for the synthesis of key monoamine neurotransmitters. mdpi.com

Specifically, reduced brain uptake of tyrosine and tryptophan leads to decreased synthesis of dopamine (B1211576) and serotonin, respectively. nih.govmdpi.com This deficiency in crucial neurotransmitters is believed to contribute significantly to the neuropsychiatric symptoms observed in MSUD patients, including depression, anxiety, inattention, and impulsivity. nih.govresearchgate.net

Furthermore, the metabolic processes involving 4-methyl-2-oxopentanoic acid can deplete brain glutamate (B1630785). nih.gov Glutamate serves as a primary excitatory neurotransmitter and a critical component of brain metabolism. Its depletion can disrupt neural signaling and energy provision, further exacerbating the neurological dysfunction. nih.govresearchgate.net Magnetic resonance spectroscopy studies in MSUD patients have confirmed lower concentrations of brain glutamate, which correlate with adverse neuropsychiatric outcomes. researchgate.net

Synthesis and Derivatization in Laboratory Research

The synthesis and modification of α-keto acids are pivotal in various fields of chemical and biological research. These compounds serve as crucial intermediates in metabolic pathways and as versatile building blocks for the synthesis of more complex molecules. This section details the laboratory-based synthesis and derivatization of 4-methyl-2-oxopentanoic acid and related structures, exploring chemical, enzymatic, and microbial strategies.

Theoretical and Computational Chemistry of 4 Methyl 2 Oxopentanoic Acid

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics (QM) offers a fundamental description of the electronic structure of molecules, enabling the accurate calculation of various properties. nih.gov For a molecule like 4-methyl-2-oxopentanoic acid, QM methods are invaluable for understanding its intrinsic chemical nature.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying molecular systems due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT calculations are used to determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties by modeling the electron density. nih.govmdpi.com

DFT studies on short-chain keto acids typically employ functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-31G(d,p) to achieve reliable results. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For 4-methyl-2-oxopentanoic acid, DFT would be used to optimize its three-dimensional structure, revealing the most stable arrangement of its atoms. Furthermore, the calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model and assist in the assignment of spectral bands. nih.gov

Key molecular properties of 4-methyl-2-oxopentanoic acid that can be calculated using DFT are summarized in the table below. These descriptors are crucial for predicting the molecule's behavior in various chemical environments.

| Property | Description | Significance |

|---|---|---|

| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the molecule's susceptibility to oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Measures the molecule's ability to act as an oxidizing agent. |

| Electronegativity | The ability of the molecule to attract electrons. | Helps in understanding bond polarities and reaction mechanisms. |

| Chemical Hardness | A measure of the molecule's resistance to changes in its electron distribution. | Relates to the stability and reactivity of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govaimspress.com

HOMO : Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. nih.gov

For 4-methyl-2-oxopentanoic acid, the HOMO is typically localized on the carboxylate and keto groups, indicating these are the primary sites for electron donation. The LUMO is also centered around these electron-withdrawing functional groups. The HOMO-LUMO energy gap provides insights into the chemical reactivity; a smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com This analysis helps predict how 4-methyl-2-oxopentanoic acid will interact with other molecules, such as enzymes or reactants in a chemical process. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules like proteins or solvents. nih.govwhiterose.ac.uk

MD simulations are extensively used in drug discovery and molecular biology to investigate how small molecules (ligands), such as 4-methyl-2-oxopentanoic acid, bind to and interact with proteins. nih.govnih.gov These simulations can reveal the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and elucidate the dynamic nature of the interaction. researchgate.netrsc.org For instance, simulations can track the formation and breaking of hydrogen bonds between the keto acid and the protein's active site, providing a dynamic picture that static models cannot capture. nih.govnih.gov The binding free energy, a measure of the affinity between the ligand and the protein, can also be calculated from MD trajectories, offering a quantitative assessment of the interaction strength. nih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the protein and ligand. | Reveals key interactions that stabilize the bound complex. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy change upon ligand binding. | Quantifies the binding affinity. |

Molecules with rotatable bonds, like 4-methyl-2-oxopentanoic acid, can exist in multiple conformations. nih.govchemrxiv.org MD simulations are an effective tool for exploring the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov By simulating the molecule in different environments (e.g., in a vacuum or in an aqueous solution), researchers can understand how intermolecular interactions influence its preferred shape. nih.gov For 4-methyl-2-oxopentanoic acid, this analysis would focus on the rotation around the C-C single bonds, particularly the orientation of the isobutyl group relative to the keto-acid moiety. Understanding the conformational flexibility is essential, as the specific conformation of the molecule can significantly affect its ability to bind to a protein's active site. usf.edu

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid QM/MM simulations provide a powerful approach for studying chemical reactions and molecular properties within large, complex systems like enzymes. nih.gov This method combines the accuracy of quantum mechanics for a small, chemically active region with the efficiency of molecular mechanics for the larger surrounding environment. nih.govnih.gov

In the context of 4-methyl-2-oxopentanoic acid interacting with an enzyme, a QM/MM simulation would treat the keto acid and the key amino acid residues in the enzyme's active site with a QM method (like DFT). nih.govmanchester.ac.uk This allows for the explicit modeling of electronic effects, such as bond formation and breakage, polarization, and charge transfer during a catalytic reaction. rsc.org The rest of the protein and the surrounding solvent molecules are treated with a classical MM force field, which provides a realistic representation of the environmental effects on the reaction. youtube.com

This multiscale approach is particularly useful for studying enzymatic mechanisms involving 4-methyl-2-oxopentanoic acid, such as its conversion by branched-chain α-keto acid dehydrogenase. nih.gov QM/MM can be used to calculate reaction energy profiles, identify transition states, and determine reaction barriers, providing detailed mechanistic insights that are inaccessible to purely classical or quantum mechanical methods alone. nih.govrsc.org

Modeling Enzymatic Reaction Mechanisms

The metabolism of 4-methyl-2-oxopentanoic acid is intrinsically linked to the action of enzymes, most notably branched-chain amino acid aminotransferases (BCATs). msu.ruwikipedia.orgnih.gov These enzymes catalyze the reversible transamination of branched-chain amino acids, such as L-leucine, to their corresponding α-keto acids, including 4-methyl-2-oxopentanoic acid. msu.runih.gov Understanding the precise mechanism of these enzymatic reactions is crucial for comprehending metabolic pathways and for the design of potential therapeutic interventions.

Computational modeling, particularly through hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become a cornerstone in elucidating enzymatic reaction mechanisms. rsc.orgyoutube.comnih.gov In a QM/MM approach, the region of the enzyme's active site where the chemical transformation occurs is treated with high-level quantum mechanical calculations, which can accurately describe the breaking and forming of chemical bonds. The remainder of the protein and the surrounding solvent are modeled using classical molecular mechanics force fields, which is computationally less expensive. nih.gov This multiscale approach allows for the simulation of large biomolecular systems while maintaining a high level of accuracy for the reactive center.

For the reaction catalyzed by BCATs, a QM/MM study would typically involve the following steps:

System Setup: The three-dimensional structure of the enzyme, often obtained from X-ray crystallography, is used as a starting point. The substrate, L-leucine or 4-methyl-2-oxopentanoic acid, is placed in the active site.

QM Region Definition: The QM region would include the substrate, the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor which is essential for the catalytic activity of BCATs, and the side chains of key amino acid residues directly involved in catalysis. msu.ru

Reaction Coordinate Sampling: Advanced simulation techniques, such as umbrella sampling or metadynamics, are employed to explore the energy landscape along the reaction coordinate. This allows for the identification of transition states and intermediate species.

Free Energy Profile Calculation: From the simulations, the free energy profile of the reaction can be constructed, providing the activation energy barrier and the thermodynamics of the reaction.

Through such studies, it is possible to gain a detailed understanding of the "lock and key" mechanism of substrate recognition in BCATs and the stereoselective nature of the transamination process. msu.ruacs.org

Below is an interactive data table summarizing the key computational parameters that would be considered in a QM/MM study of the BCAT-catalyzed transamination of L-leucine to 4-methyl-2-oxopentanoic acid.

| Parameter | Description | Typical Values/Methods |

| QM Method | The level of theory used for the quantum mechanical region. | Density Functional Theory (DFT) with functionals like B3LYP or M06-2X. |

| Basis Set | The set of mathematical functions used to represent the electronic wavefunctions. | 6-31G(d,p) or larger. |

| MM Force Field | The set of parameters used to describe the molecular mechanics region. | AMBER, CHARMM, or GROMOS. |

| Boundary Treatment | The method used to treat the interface between the QM and MM regions. | Link atom or frozen orbital methods. |

| Sampling Method | The technique used to explore the reaction pathway. | Umbrella Sampling, Metadynamics, or Nudged Elastic Band. |

Solvent Effects and Intermolecular Forces

The behavior of 4-methyl-2-oxopentanoic acid in a biological environment is significantly influenced by its interactions with the surrounding solvent, primarily water, and other molecules. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in characterizing these interactions at a microscopic level. nih.govnih.gov

MD simulations treat molecules as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion for this system, the trajectory of each atom over time can be calculated, providing a dynamic view of the molecular system. nih.gov For 4-methyl-2-oxopentanoic acid, MD simulations can be used to investigate:

Solvation Structure: The arrangement of water molecules around the carboxylic acid and ketone functional groups of the molecule can be determined. This includes the number of hydrogen bonds formed and their lifetimes.

Hydrophobic Interactions: The nonpolar isobutyl group of 4-methyl-2-oxopentanoic acid will have specific interactions with water, leading to a hydrophobic hydration shell. The nature and extent of this shell can be characterized.

Intermolecular Interactions: In addition to water, 4-methyl-2-oxopentanoic acid interacts with other biomolecules, such as proteins and lipids. For instance, its binding to serum albumin is influenced by intermolecular forces. nih.gov MD simulations can be used to study the nature of these interactions, including electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov

The choice of force field is critical for the accuracy of MD simulations. Several well-established force fields are available, each with its own set of parameters for different types of atoms and molecules.

Computational models can also be employed to predict the solvation free energy of 4-methyl-2-oxopentanoic acid, which is the free energy change associated with transferring the molecule from a vacuum to a solvent. researchgate.net These models can be based on implicit solvent representations, where the solvent is treated as a continuum with a given dielectric constant, or explicit solvent models, where individual solvent molecules are included in the simulation. rsc.org

The following interactive data table outlines the typical computational approaches used to study solvent effects and intermolecular forces for a molecule like 4-methyl-2-oxopentanoic acid.

| Computational Method | Information Obtained | Key Considerations |

| Molecular Dynamics (MD) Simulations | Solvation structure, hydrogen bonding dynamics, hydrophobic hydration, diffusion coefficient. | Choice of force field, simulation time, system size. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Solvation free energy, binding free energy. | Sufficient sampling of conformational space. |

| Implicit Solvent Models (e.g., Poisson-Boltzmann/Generalized Born) | Electrostatic contribution to solvation free energy. | Accuracy of the continuum representation. |

Computational Predictions of Biological Activity

Computational methods are increasingly being used to predict the biological activities of small molecules, thereby accelerating the process of drug discovery and aiding in the understanding of their physiological roles. nih.gov For 4-methyl-2-oxopentanoic acid, which is implicated in various metabolic processes and diseases like maple syrup urine disease, computational predictions can provide valuable hypotheses for experimental validation. researchgate.netnih.gov

Two major computational approaches in this area are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, 4-methyl-2-oxopentanoic acid) when bound to a target protein to form a stable complex. pcbiochemres.comnrfhh.comnih.gov The process involves:

Target Selection: Identifying a protein of interest that is known or predicted to interact with 4-methyl-2-oxopentanoic acid. This could be an enzyme involved in its metabolism or a receptor it may modulate.

Binding Site Identification: Locating the potential binding pocket on the protein's surface.

Ligand Docking: Placing the ligand in the binding site in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The pose with the best score is predicted to be the most likely binding mode.

Molecular docking can be used to screen large libraries of compounds to identify potential binders to a specific target, or to understand the molecular basis of the interaction between a known ligand and its protein target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com The development of a QSAR model typically involves:

Data Collection: Gathering a dataset of molecules with known biological activities for a specific endpoint (e.g., inhibition of an enzyme, toxicity).

Descriptor Calculation: Quantifying the physicochemical properties of the molecules using molecular descriptors. These can include electronic, steric, and hydrophobic parameters.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using an independent set of test compounds.

Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds, including 4-methyl-2-oxopentanoic acid.

Furthermore, in silico models for predicting the metabolic fate of molecules can provide insights into how 4-methyl-2-oxopentanoic acid is processed in the body. mdpi.com These models can predict potential sites of metabolism by various enzymes, such as cytochrome P450s.

The interactive data table below summarizes the key aspects of computational methods used for predicting biological activity.

| Computational Approach | Objective | Required Input | Output |

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein. | 3D structure of the protein and the ligand. | Binding pose, binding energy score. |

| QSAR Modeling | Predict the biological activity of a compound based on its structure. | A dataset of compounds with known activities and their molecular descriptors. | A mathematical equation to predict activity. |

| Pharmacophore Modeling | Identify the 3D arrangement of essential features for biological activity. | A set of active molecules. | A 3D model of the pharmacophoric features. |

| Metabolism Prediction | Predict the metabolic transformation of a compound. | The chemical structure of the compound. | Potential metabolites and sites of metabolism. |

Inborn Errors of Metabolism Associated with 4 Methyl 2 Oxopentanoic Acid

Maple Syrup Urine Disease (MSUD) as a Paradigm

Maple Syrup Urine Disease (MSUD) is a rare, autosomal recessive metabolic disorder that serves as a primary example of a condition characterized by the accumulation of 4-methyl-2-oxopentanoic acid and other branched-chain amino and keto acids. researchgate.networdpress.com The disease is named for the distinctive sweet odor, reminiscent of maple syrup, that is present in the urine and earwax of affected individuals. nih.gov Left untreated, classic MSUD can lead to progressive neurodegeneration, metabolic crises, and death. researchgate.netmedscape.com

Biochemical Basis of 4-Methyl-2-oxopentanoic Acid Accumulation

The root cause of MSUD and the resultant accumulation of 4-methyl-2-oxopentanoic acid lies in a disruption of the normal catabolic pathway of the branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. medscape.com In a healthy individual, these BCAAs undergo transamination to form their respective α-keto acids. Specifically, leucine is converted to 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), isoleucine to α-keto-β-methylvaleric acid, and valine to α-ketoisovaleric acid. wordpress.com

This crucial second step in the catabolism of BCAAs is the oxidative decarboxylation of these BCKAs, a reaction catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. researchgate.netmedscape.com In MSUD, a deficiency in this enzyme complex leads to a metabolic block. researchgate.net Consequently, the BCKAs, including 4-methyl-2-oxopentanoic acid, and their corresponding BCAAs build up in the blood, urine, and cerebrospinal fluid. researchgate.networdpress.com The presence of alloisoleucine, a stereoisomer of isoleucine formed from the buildup of α-keto-β-methylvaleric acid, is also a pathognomonic finding for MSUD. nih.gov

Enzyme Deficiencies in MSUD (e.g., BCKAD deficiency)

The branched-chain α-ketoacid dehydrogenase (BCKAD) complex is a multi-enzyme structure located in the inner mitochondrial membrane. medscape.comyoutube.com It is comprised of three catalytic components: E1 (a decarboxylase with α and β subunits), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoyl dehydrogenase). nih.govmedscape.com Mutations in the genes encoding any of these subunits can lead to deficient BCKAD activity and result in MSUD. nih.govmedscape.com

The severity of MSUD often correlates with the degree of residual enzyme activity. nih.gov In the classic, most severe form of the disease, BCKAD activity is typically less than 2% of normal. nih.gov Milder forms of MSUD, such as intermediate and intermittent MSUD, are associated with higher levels of residual enzyme activity. nih.gov Thiamine-responsive MSUD is a specific variant linked to mutations in the E2 component, where treatment with thiamine (B1217682) (a cofactor for the E1 component) can sometimes improve enzyme function. medscape.com

Cellular and Molecular Pathophysiology in Affected Tissues

The accumulation of 4-methyl-2-oxopentanoic acid and other BCAAs is particularly toxic to the central nervous system, leading to the profound neurological symptoms seen in MSUD. researchgate.net The high levels of leucine and its corresponding keto acid, 4-methyl-2-oxopentanoic acid, are considered the primary drivers of neurotoxicity. wordpress.com

The pathophysiological mechanisms are multifaceted and include:

Neurotransmitter Imbalance: The excess BCAAs, particularly leucine, compete with other large neutral amino acids (LNAAs) for transport across the blood-brain barrier. researchgate.net This competition reduces the brain's uptake of LNAAs such as tyrosine, tryptophan, and methionine, which are precursors for the synthesis of vital neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.gov This imbalance is thought to contribute significantly to the neurological dysfunction in MSUD. mdpi.com

Mitochondrial Dysfunction and Energy Metabolism Impairment: 4-methyl-2-oxopentanoic acid has been shown to interfere with mitochondrial energy metabolism. medchemexpress.com It can act as an oxidative phosphorylation uncoupler and inhibit the activity of key enzymes like α-ketoglutarate dehydrogenase. medchemexpress.com This disruption of cellular energy production can lead to oxidative stress and apoptosis (programmed cell death) in neurons and glial cells. medchemexpress.comglpbio.com

Cerebral Edema: The accumulation of these toxic metabolites can lead to cerebral edema, a life-threatening swelling of the brain that can cause seizures, coma, and respiratory failure. researchgate.netnih.gov

Diagnostic Biomarker Utility in Metabolic Disorders

The measurement of 4-methyl-2-oxopentanoic acid and other related metabolites is a cornerstone in the diagnosis of MSUD and other disorders of branched-chain amino acid metabolism. researchgate.netnih.gov Newborn screening programs often include tests that measure the levels of BCAAs, particularly leucine, in dried blood spots. researchgate.net

Elevated levels of 4-methyl-2-oxopentanoic acid, along with increased concentrations of leucine, isoleucine, valine, and the presence of alloisoleucine in plasma and urine, are highly indicative of MSUD. researchgate.networdpress.com Quantitative analysis of these compounds using techniques like tandem mass spectrometry allows for a definitive diagnosis. nih.gov The distinct metabolic profile serves as a crucial biomarker, enabling early detection and the prompt initiation of dietary management to prevent severe neurological damage. researchgate.net

Differential Metabolism in Liver Cirrhosis

In contrast to the accumulation seen in MSUD, the metabolism of branched-chain amino acids and their corresponding keto acids is altered differently in liver cirrhosis. The liver is a primary site for the oxidative decarboxylation of BCKAs. frontiersin.org In patients with liver cirrhosis, a common finding is a decrease in the plasma levels of BCAAs (leucine, isoleucine, and valine) and an increase in aromatic amino acids (tyrosine and phenylalanine). nih.govnih.gov This leads to a low BCAA/aromatic amino acid ratio, known as the Fischer ratio, which is a hallmark of advanced liver disease and is associated with the development of complications like hepatic encephalopathy. nih.govamegroups.org

Emerging Research Directions and Applications

Metabolic Engineering for Production of Branched-Chain Compounds

Metabolic engineering of microorganisms offers a sustainable alternative to traditional chemical synthesis for producing valuable compounds. 4-Methyl-2-oxopentanoic acid (KIC) is a key target and platform chemical in this field, particularly for the production of branched-chain amino acids (BCAAs) and their derivatives. nih.gov

Researchers have successfully engineered bacteria like Corynebacterium glutamicum and Klebsiella oxytoca to produce KIC and other branched-chain keto acids from simple carbon sources like glucose or even industrial byproducts like whey. nih.govresearchgate.net Key strategies involve:

Pathway Overexpression: Increasing the expression of genes in the BCAA synthesis pathway, such as ilvBNCD, which encode enzymes like acetohydroxyacid synthase and dihydroxyacid dehydratase. nih.gov

Deletion of Competing Pathways: Removing genes that divert intermediates away from the desired product. This includes deleting transaminase genes (like ilvE) to prevent the conversion of KIC to leucine (B10760876) and deleting genes for repressors (like ltbR) that limit pathway activity. nih.gov

Alleviating Feedback Inhibition: Modifying key enzymes, like acetohydroxyacid synthase (AHAS), to make them resistant to feedback inhibition by BCAAs, which would otherwise limit production. nih.govnih.gov

Blocking Degradation: Inactivating enzymes that break down the target compound, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.net

One study demonstrated that an engineered strain of C. glutamicum could produce up to 9.2 g/L of KIC when fed glucose and acetate. nih.gov Another study using K. oxytoca achieved a production of 37.3 g/L of α-ketoisovalerate (a precursor to KIC) from lactose, the main sugar in whey. researchgate.net These engineered microbes can serve as platforms not only for KIC but also for other valuable chemicals derived from it, such as branched-chain fatty acids, which are precursors for advanced biofuels. researchgate.net

| Engineered Organism | Key Engineering Strategies | Substrate | Product | Titer Achieved |

| Corynebacterium glutamicum | Deletion of ltbR and ilvE; Overexpression of ilvBNCD and a feedback-resistant leuA allele. nih.gov | Glucose and Acetate | 4-Methyl-2-oxopentanoic acid (KIC) | 9.2 g/L nih.gov |

| Klebsiella oxytoca | Inactivation of leucine dehydrogenase and BCKDH; Overexpression of α-acetolactate synthase. researchgate.net | Lactose (from whey) | α-Ketoisovalerate | 37.3 g/L researchgate.net |

| Escherichia coli | Supplementation with KIC to bypass native regulation. researchgate.net | KIC (supplemented) | Odd-chain iso-fatty acids | 93% of branched-chain fatty acids researchgate.net |

Novel Therapeutic Strategies Based on 4-Methyl-2-oxopentanoic Acid Pathway Modulation

The metabolic pathway of KIC is a critical node in cellular signaling and is implicated in several pathological conditions, making it a target for new therapeutic interventions.

Insulin (B600854) Resistance and Diabetes: KIC has complex effects on glucose metabolism. It can suppress insulin-stimulated glucose transport in skeletal muscle cells. nih.gov This effect is dependent on its conversion back to leucine and subsequent activation of the mTORC1 signaling pathway. nih.gov In conditions like obesity, the activity of the BCKDH enzyme, which breaks down KIC, is diminished, leading to KIC accumulation. nih.gov Therefore, developing strategies to prevent KIC accumulation or modulate its downstream signaling could be a therapeutic approach for managing insulin resistance. nih.gov

Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is caused by a deficiency in the BCKDH enzyme complex, leading to the toxic accumulation of BCAAs and their corresponding keto acids, including KIC. wikipedia.orgcaymanchem.com KIC is considered a key neurotoxin in this disease. wikipedia.orgrupahealth.com Research focuses on understanding the precise mechanisms of KIC-induced neurotoxicity, which involves mitochondrial dysfunction and oxidative stress, to develop targeted treatments. caymanchem.comnih.gov

Chronic Kidney Disease (CKD): Keto-analogues like KIC have been used in nutritional therapy for patients with CKD. drugbank.comnih.gov By providing the carbon skeleton of leucine, KIC can be converted into leucine in the body, thereby reducing the nitrogen load and the production of urea (B33335) while still supporting protein synthesis. nih.govnih.gov Studies in uremic rats have shown that the body utilizes KIC more efficiently for protein synthesis compared to healthy controls, particularly in the liver. nih.gov

Cancer Therapy: Recent studies have shown that branched-chain keto acids, including KIC, can accumulate in the cerebrospinal fluid of patients with certain types of cancer affecting the central nervous system. nih.gov These keto acids were found to inhibit the function of T-cells, suggesting they contribute to an immune-suppressive environment that allows cancer to thrive. nih.gov This opens a new therapeutic avenue where lowering BCKA levels could be combined with immunotherapies to improve patient outcomes. nih.gov

Advanced Research on Inter-organelle Communication and Metabolic Signaling

KIC is a potent metabolic signal that influences communication between different cellular organelles, particularly the mitochondria and the endoplasmic reticulum (ER).

Mitochondrial Function: KIC directly impacts mitochondria, the cell's powerhouses. At high concentrations, it can act as an uncoupler of oxidative phosphorylation and an inhibitor of key mitochondrial enzymes like α-ketoglutarate dehydrogenase and the mitochondrial pyruvate (B1213749) carrier. nih.govresearchgate.net This disrupts the cell's ability to produce energy efficiently. nih.govebi.ac.uk Studies using a [1-14C]-labeled KIC breath test have established that KIC decarboxylation is a reliable noninvasive measure of hepatic mitochondrial function in vivo. nih.gov

Endoplasmic Reticulum (ER) Stress: Research has shown that KIC can induce ER stress, a condition where unfolded proteins accumulate in the ER. glpbio.commedchemexpress.com This stress response is linked to the impairment of autophagy (the cell's recycling system) and the activation of the mTOR signaling pathway. glpbio.commedchemexpress.com The combination of ER stress and impaired autophagy provoked by KIC can lead to lipid accumulation in cells like preadipocytes, contributing to insulin resistance. glpbio.commedchemexpress.com

Mitochondria-Organelle Interactions: The interplay between mitochondria and other organelles, such as lipid droplets and the ER, is crucial for cellular health. nih.gov KIC's ability to induce both mitochondrial dysfunction and ER stress suggests it is a key molecule in the pathological signaling that occurs when this inter-organelle communication is disrupted, as seen in metabolic diseases. glpbio.comnih.gov For example, KIC's influence on lipid metabolism and mitochondrial fatty acid oxidation points to its role in modulating the critical communication between mitochondria and lipid droplets. nih.govnih.gov

Systems Biology Approaches to 4-Methyl-2-oxopentanoic Acid Metabolism

Systems biology integrates large-scale data to understand complex biological systems. This approach is being used to unravel the intricate network of KIC metabolism and its systemic effects.

Metabolic Flux Analysis: Isotope tracers, such as 13C-labeled KIC, are powerful tools for quantifying the flow of metabolites through different pathways (metabolic flux). By tracking the 13C label, researchers can determine the fate of KIC carbon as it is incorporated into other molecules like acetyl-CoA and ketone bodies or used for protein synthesis. nih.gov This provides a dynamic view of how KIC metabolism is regulated in different organs and under various physiological states.

Metabolomics: Large-scale analysis of metabolites in biological samples (e.g., blood, urine, tissues) has identified KIC as a key biomarker in various conditions. nih.gov In MSUD, elevated KIC is diagnostic. caymanchem.comnih.gov In diabetes, reduced urine levels of KIC have been observed in mouse models. caymanchem.com Comprehensive metabolomic studies help identify networks of metabolites that change along with KIC, revealing new functional correlations and potential disease mechanisms. frontiersin.org

Transcriptional Regulation: The expression of enzymes in the KIC metabolic pathway is tightly controlled. For instance, the transcription factor KLF15 is known to regulate the expression of BCAT and BCKDH, the enzymes responsible for KIC synthesis and degradation. youtube.com Systems biology approaches can model these regulatory networks to predict how they respond to nutritional or pathological signals.

| Systems Biology Approach | Application to KIC Research | Key Findings |

| Isotope Tracing / Flux Analysis | Tracking the metabolic fate of 13C- or 14C-labeled KIC in vivo. nih.gov | Quantified KIC conversion to leucine, CO2, and ketone bodies in organs like the liver, gut, and kidneys. nih.govnih.govnih.gov |